molecular formula C11H23ClO3S B13493243 6-(Tert-pentyloxy)hexane-1-sulfonyl chloride

6-(Tert-pentyloxy)hexane-1-sulfonyl chloride

Cat. No.: B13493243
M. Wt: 270.82 g/mol
InChI Key: HPIHREBMWYIJSA-UHFFFAOYSA-N
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Description

6-(Tert-pentyloxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. Sulfonyl chlorides are known for their role in the formation of sulfonamides, sulfonates, and other sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-pentyloxy)hexane-1-sulfonyl chloride typically involves the chlorosulfonation of the corresponding alcohol or ether. One common method is the reaction of 6-(Tert-pentyloxy)hexanol with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

6-(Tert-pentyloxy)hexane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-(Tert-pentyloxy)hexane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tert-pentyloxy)hexane-1-sulfonyl chloride is unique due to its tert-pentyloxy group, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in the synthesis of complex molecules where such properties are desired .

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

6-(2-methylbutan-2-yloxy)hexane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-4-11(2,3)15-9-7-5-6-8-10-16(12,13)14/h4-10H2,1-3H3

InChI Key

HPIHREBMWYIJSA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OCCCCCCS(=O)(=O)Cl

Origin of Product

United States

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